Artonin B

Description

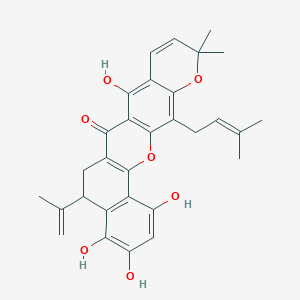

Structure

2D Structure

3D Structure

Properties

CAS No. |

124693-70-5 |

|---|---|

Molecular Formula |

C30H30O7 |

Molecular Weight |

502.6 g/mol |

IUPAC Name |

5,7,8,15-tetrahydroxy-19,19-dimethyl-22-(3-methylbut-2-enyl)-10-prop-1-en-2-yl-2,20-dioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(14),3(12),4(9),5,7,15,17,21-octaen-13-one |

InChI |

InChI=1S/C30H30O7/c1-13(2)7-8-16-27-15(9-10-30(5,6)37-27)24(33)23-25(34)18-11-17(14(3)4)21-22(29(18)36-28(16)23)19(31)12-20(32)26(21)35/h7,9-10,12,17,31-33,35H,3,8,11H2,1-2,4-6H3 |

InChI Key |

IGNKZOMBJGAKHN-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)CC(C5=C4C(=CC(=C5O)O)O)C(=C)C)O)C=CC(O2)(C)C)C |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)CC(C5=C4C(=CC(=C5O)O)O)C(=C)C)O)C=CC(O2)(C)C)C |

melting_point |

219-222°C |

physical_description |

Solid |

Synonyms |

artonin B |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies in Academic Research

Botanical Sources and Distribution of Artonin B

This compound was initially identified and isolated in 1989 from the root bark of Artocarpus heterophyllus, commonly known as jackfruit. smujo.id This compound has also been detected in other species within the Artocarpus genus. smujo.id The Artocarpus genus, belonging to the Moraceae family, comprises approximately 60 species of trees and shrubs, predominantly found in the tropical and subtropical regions of Southeast Asia and Oceania. wikipedia.orgresearchgate.nettjnpr.org While most Artocarpus species are restricted to these areas, cultivated species such as A. heterophyllus (jackfruit) and A. altilis (breadfruit) exhibit a broader distribution across tropical regions globally. wikipedia.orgphcogrev.com

Artocarpus heterophyllus, a primary source of this compound, is indigenous to the Western Ghats of India and Malaysia, with its cultivation extending to central and eastern Africa, southeastern Asia, the Caribbean, Florida, Brazil, Australia, and various Pacific Islands. phcogrev.com The plants of the Artocarpus genus are well-recognized for their rich composition of phenolic compounds, including a diverse array of prenylated flavonoids, to which artonins belong. utm.mxresearchgate.net

Table 1: Key Botanical Sources of this compound

| Botanical Source | Plant Part | Geographical Distribution (Cultivated/Native) |

| Artocarpus heterophyllus (Jackfruit) | Root bark (Primary) | Southeast Asia, India, Malaysia, Africa, Caribbean, Florida, Brazil, Australia, Pacific Islands smujo.idphcogrev.com |

| Other Artocarpus species | Varies (e.g., root, bark) | Tropical and Subtropical Asia, Oceania smujo.idwikipedia.orgtjnpr.org |

Advanced Chromatographic and Spectroscopic Techniques for this compound Isolation and Characterization

The isolation and characterization of this compound, like many other natural products from complex plant matrices, necessitate the application of advanced chromatographic and spectroscopic techniques to achieve high purity and accurate structural elucidation.

Extraction and Separation: Initial extraction of compounds from Artocarpus plant material typically involves maceration using solvents such as methanol (B129727). researchgate.net Following extraction, a series of chromatographic methods are employed for fractionation and purification. Common techniques include:

Thin Layer Chromatography (TLC): Utilized for monitoring fractions and assessing the purity of isolated compounds. researchgate.netupm.edu.myresearchgate.net

Column Chromatography: This encompasses gravity column chromatography and vacuum liquid chromatography (VLC), which are effective for bulk separation and preliminary purification. upm.edu.myresearchgate.net

Chromatotron: A preparative centrifugal thin-layer chromatography technique used for further purification. upm.edu.my

For achieving higher purity and separating closely related compounds, more advanced techniques are often applied:

High-Performance Liquid Chromatography (HPLC): A widely used method for the separation and purification of phenolic compounds, including this compound, due to its high resolution and efficiency. nih.gov

Medium Pressure Liquid Chromatography (MPLC): A preparative column chromatography technique that allows for faster separations and the use of smaller particle-size supports. nih.gov

Liquid Chromatography–Mass Spectrometry (LC-MS/MS): This hyphenated technique combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry, crucial for complex mixtures and trace analysis. nih.gov

Characterization: Once isolated, the structural elucidation and confirmation of this compound rely heavily on a combination of spectroscopic methods and physical data analysis:

Melting Point Determination: Used to assess the purity of crystalline compounds. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophores present in the molecule, indicating the characteristic absorbance patterns of flavone (B191248) compounds. researchgate.net

Infrared (IR) Spectroscopy: Identifies functional groups within the molecule through characteristic vibrational frequencies, such as hydroxyl and carbonyl groups. researchgate.netupm.edu.myresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are indispensable for determining the complete carbon-hydrogen framework and connectivity. Advanced NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing long-range correlations and confirming complex structural arrangements. researchgate.netupm.edu.myresearchgate.net

Mass Spectrometry (MS): Provides precise molecular weight information and fragmentation patterns, which are vital for determining the molecular formula and structural elucidation. upm.edu.my

The structural determination of this compound and related compounds is typically finalized by comparing the obtained spectroscopic data with previously published literature.

Table 2: Advanced Techniques for Isolation and Characterization of this compound

| Category | Technique | Purpose/Application |

| Extraction | Maceration | Initial extraction of compounds from plant material. |

| Separation & Purification | Thin Layer Chromatography (TLC) | Purity assessment, fraction monitoring. |

| Column Chromatography (Gravity, VLC) | Bulk separation, preliminary purification. | |

| Chromatotron | Preparative purification. | |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and purification. | |

| Medium Pressure Liquid Chromatography (MPLC) | Preparative separation with improved efficiency. | |

| Liquid Chromatography–Mass Spectrometry (LC-MS/MS) | Separation and molecular identification. | |

| Characterization | Melting Point Determination | Purity assessment of crystalline compounds. |

| UV-Vis Spectroscopy | Identification of chromophores and characteristic absorbance. | |

| Infrared (IR) Spectroscopy | Identification of functional groups. | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HMBC) | Elucidation of molecular structure and connectivity. | |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. |

Biosynthetic Pathways and Regulation of Artonin B

Proposed Precursor Molecules and Enzymatic Transformations in Artonin B Biosynthesis

This compound belongs to the class of prenylated flavonoids, which are characterized by the presence of isoprenoid units attached to a flavonoid skeleton nih.govmdpi.comclockss.org. The general biosynthesis of flavonoids, from which prenylated flavonoids derive, initiates with the phenylpropanoid pathway. This pathway begins with L-phenylalanine or L-tyrosine, which are converted to 4-coumaroyl-CoA nih.govmdpi.comsemanticscholar.orgjapsonline.com. Subsequently, 4-coumaroyl-CoA combines with three molecules of malonyl-CoA to form a chalcone (B49325) backbone, a reaction catalyzed by chalcone synthase (CHS) nih.govmdpi.comsemanticscholar.orgjapsonline.com. Chalcones are then isomerized by chalcone flavanone (B1672756) isomerase (CHI) to yield the basic flavonoid skeleton, such as naringenin (B18129) nih.govmdpi.comsemanticscholar.orgjapsonline.com.

The defining step for prenylated flavonoids is the addition of isoprenoid units, typically dimethylallyl diphosphate (B83284) (DMAPP), to the flavonoid scaffold mdpi.com. This prenylation is catalyzed by specialized enzymes known as prenyltransferases (PTs), which dictate the regioselectivity and stereospecificity of the prenyl group incorporation, significantly contributing to the structural diversity observed in these compounds nih.govmdpi.com.

For complex prenylated flavonoids like this compound, which are classified as pyranoxanthones and are often Diels-Alder type adducts (DAAs) in the Moraceae family, further cyclization and modification steps are essential foodb.camdpi.comresearchgate.net. While the exact enzymatic pathway for this compound is not explicitly detailed, studies on related compounds within the Artocarpus genus and other Moraceae plants provide insights. For instance, the biosynthesis of Artonin I, another DAA from Morus alba (a Moraceae plant), involves a [4+2] cycloaddition reaction between a dienophile (e.g., morachalcone A) and a diene (e.g., dehydroprenylartocarpesin) mdpi.comresearchgate.netnih.govresearchgate.net. This reaction is catalyzed by a Diels-Alderase enzyme, such as Morus alba Diels-Alderase (MaDA) mdpi.comresearchgate.netnih.gov. Given that this compound is also a complex prenylated flavonoid with a fused pyran ring system, it is highly probable that its formation involves similar oxidative cyclization and intramolecular or intermolecular Diels-Alder reactions of prenylated chalcones or other prenylated flavonoid precursors, mediated by specific enzymes um.edu.myclockss.org. The C-C linkage between an isoprenoid side chain and the B ring, observed in some Artocarpus flavonoids, suggests complex cyclization processes clockss.org.

Genetic and Environmental Factors Influencing this compound Accumulation

The accumulation of secondary metabolites, including prenylated flavonoids like this compound, in plants is a dynamic process influenced by a complex interplay of genetic and environmental factors.

Genetic Factors: Plant genetics play a fundamental role in determining the capacity of a species to synthesize specific secondary metabolites. The expression levels of genes encoding key enzymes in the flavonoid and prenylated flavonoid biosynthetic pathways directly impact the final yield of these compounds researchgate.net. Enzymes such as phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), chalcone isomerase (CHI), and prenyltransferases (PTs) are crucial for the production of the flavonoid backbone and subsequent prenylation nih.govmdpi.comsemanticscholar.orgjapsonline.com. Furthermore, transcription factors (TFs) act as master regulators, controlling the expression of multiple genes involved in these biosynthetic pathways researchgate.net. Variations in these genes or their regulatory elements among different Artocarpus cultivars or populations can lead to differences in this compound content semanticscholar.orgethnobotanyjournal.orgoup.com.

Environmental Factors: Environmental conditions serve as significant modulators of secondary metabolite production, often acting as stressors that induce or enhance the synthesis of these compounds as part of a plant's defense mechanism mdpi.comsemanticscholar.orgoup.comresearchgate.net.

Light: Light intensity, photoperiod, and ultraviolet (UV) radiation are critical environmental cues. Increased light intensity and UV-B exposure have been shown to regulate secondary metabolism in plants, leading to enhanced production of compounds like flavonoids mdpi.comsemanticscholar.orgjapsonline.com. This suggests that Artocarpus plants exposed to higher light levels might accumulate more this compound.

Temperature: Temperature fluctuations can significantly modulate secondary metabolite synthesis, with certain compounds accumulating more abundantly under specific temperature regimes mdpi.comsemanticscholar.orgresearchgate.net. Optimal temperature ranges are likely crucial for the enzymatic activities involved in this compound biosynthesis.

Water Availability: Water stress, such as drought, can induce the synthesis of secondary metabolites involved in osmotic regulation and antioxidant defense mdpi.comsemanticscholar.org. While not specific to this compound, this general response in plants suggests that water availability could influence its accumulation.

Biotic Interactions: Interactions with pathogens and herbivores can also trigger the production of defense-related secondary metabolites mdpi.comresearchgate.net. While not directly linked to this compound in the provided data, this is a general mechanism for secondary metabolite accumulation in plants.

It is important to note that the influence of these environmental variables on secondary metabolite production is complex and often species-specific, with effects that can vary in magnitude and direction semanticscholar.orgresearchgate.net. The optimization of cultivation techniques for Artocarpus species under controlled environmental conditions could potentially maximize the yield and quality of this compound.

Preclinical Pharmacological Investigations of Artonin B

In Vitro Mechanistic Studies of Artonin B's Biological Activities

Cellular Pathway Modulation in Cancer Research Models

This compound has demonstrated cytotoxic and apoptotic effects in human acute lymphoblastic leukemia cells. Research indicates that this prenylated flavonoid can induce cell death in these malignant cells thegoodscentscompany.comnih.govresearchgate.net. While the specific cellular pathways extensively modulated by this compound in cancer models are not comprehensively detailed in the provided search results, its ability to induce cytotoxicity and apoptosis suggests an interaction with fundamental cellular processes critical for cancer cell survival and proliferation thegoodscentscompany.comnih.govresearchgate.net.

Table 1: Effects of this compound in Cancer Research Models

| Compound | Cell Line | Observed Biological Activity |

| This compound | Human acute lymphoblastic leukemia cells | Cytotoxic effects |

| This compound | Human acute lymphoblastic leukemia cells | Apoptotic effects |

Immunomodulatory Effects on Immune Cell Subpopulations

Investigations into the immunomodulatory properties of this compound have revealed its capacity to influence immune cell functions. Notably, this compound has been shown to inhibit the formation of superoxide (B77818) anion in neutrophils smujo.id. This suggests a potential role in modulating reactive oxygen species (ROS) production within specific immune cell subpopulations, thereby influencing inflammatory or oxidative stress responses.

Table 2: Immunomodulatory Effects of this compound

| Compound | Immune Cell Subpopulation | Observed Immunomodulatory Effect |

| This compound | Neutrophils | Inhibition of superoxide anion formation smujo.id |

Antioxidant Mechanisms at the Cellular Level

While this compound's inhibition of superoxide anion formation in neutrophils (as noted in Section 4.1.2) can be related to antioxidant activity, specific detailed research findings focusing solely on the broader antioxidant mechanisms of this compound at the cellular level were not extensively detailed in the provided search results.

Anti-inflammatory Responses in Inflammatory Cell Lines

Specific detailed research findings on the anti-inflammatory responses of this compound in inflammatory cell lines were not extensively detailed in the provided search results.

Neuroprotective Potentials in Neural Cell Models

Specific detailed research findings on the neuroprotective potentials of this compound in neural cell models were not extensively detailed in the provided search results.

Antimicrobial Activities Against Pathogenic Microorganisms

Specific detailed research findings on the antimicrobial activities of this compound against pathogenic microorganisms were not extensively detailed in the provided search results.

Other Enzyme Inhibition Studies (e.g., Tyrosinase, Cholinesterase, 5-Lipoxygenase, Platelet Aggregation)

This compound has been noted for its anti-platelet effects. thegoodscentscompany.com Furthermore, it has been reported to prevent the hydrolysis of acetylcholine, a crucial neurotransmitter, suggesting a potential role in cholinesterase inhibition. thegoodscentscompany.com In studies evaluating its antioxidant capacity, this compound, alongside artonin A and cycloheterophyllin, demonstrated the ability to inhibit the copper-catalyzed oxidation of human low-density lipoprotein, thereby offering protection against lipid peroxidation. fishersci.ca While this compound has been detected in Artocarpus sericicarpus stem extract, which exhibited cholinesterase inhibitory activity, specific IC50 values for isolated this compound in this context were not explicitly detailed in the available research. nih.gov

The broader class of prenylated flavonoids, to which this compound belongs, is recognized for its enzyme inhibitory potential. lipidmaps.org For instance, Artonin E, another compound within the artonin family, has been identified as a potent inhibitor of arachidonate (B1239269) 5-lipoxygenase, with an IC50 value of 0.36 µM. neist.res.inctdbase.org Artonin E has also shown inhibitory activity against tyrosinase and has demonstrated anti-platelet aggregation effects. hmdb.ca Similarly, cyclomorusin, another related flavonoid, acts as a moderate inhibitor of acetylcholinesterase and a strong inhibitor of platelet-activating factor (PAF)-induced platelet aggregation. nih.gov

Table 1: Enzyme Inhibition Activities of this compound and Related Compounds

| Compound | Enzyme/Activity | Effect/IC50 Value | Citation |

| This compound | Platelet Aggregation | Anti-platelet effects reported | thegoodscentscompany.com |

| This compound | Acetylcholine Hydrolysis | Prevents hydrolysis | thegoodscentscompany.com |

| This compound | Copper-catalyzed oxidation of LDL | Inhibitory (antioxidant) | fishersci.ca |

| Artonin E | Arachidonate 5-Lipoxygenase | 0.36 µM | neist.res.inctdbase.org |

| Artonin E | Tyrosinase | Inhibitory activity reported | hmdb.ca |

| Artonin E | Platelet Aggregation | Anti-platelet aggregation activity reported | hmdb.ca |

| Cyclomorusin | Acetylcholinesterase | Moderate inhibitor (IC50 16.2 - 36.6 µM) | nih.gov |

| Cyclomorusin | Platelet-activating factor (PAF)-induced platelet aggregation | Strong inhibitor | nih.gov |

In Vivo Efficacy Assessments in Non-Human Animal Models

In in vitro studies, this compound has demonstrated cytotoxic and apoptotic effects against human acute lymphoblastic leukemia cells. ekodo.es While direct in vivo tumor suppression studies specifically focusing on this compound in xenograft models were not extensively detailed in the provided literature, related artonins have shown promising results. For instance, Artonin E significantly inhibited the in vivo growth of aggressive 4T1-induced mammary gland tumors in mice in a dose-dependent manner. researchgate.netscitoys.com This compound also effectively reduced the metastasis of these aggressive tumors to distant organs without observable toxicity at the tested dosages. researchgate.netscitoys.com Another artonin, Artonin F, has exhibited anticancer activity in human lung cancer cells in vitro, inducing apoptosis and downregulating the c-Met pathway. nih.gov

As a prenylated flavonoid, this compound belongs to a class of compounds recognized for their anti-inflammatory effects. lipidmaps.org Extracts from Artocarpus altilis, which contain prenylated flavonoids including this compound, have been investigated for their in vivo anti-inflammatory properties. Studies on carrageenan-induced inflammatory murine models demonstrated anti-inflammatory activity, with a notable selectivity for cyclooxygenase 2 (COX2). thegoodscentscompany.com However, these findings pertain to the extract rather than isolated this compound. Other artonins, such as Artonin E, have also been reported to possess anti-inflammatory properties. hmdb.ca Furthermore, oxyresveratrol (B150227), a stilbenoid found in Artocarpus lakoocha and structurally similar to resveratrol, has shown in vivo anti-inflammatory activities. researchgate.netmdpi.com

While this compound has been implicated in preventing the hydrolysis of acetylcholine, a neurotransmitter vital for neurological function thegoodscentscompany.com, no direct in vivo studies specifically assessing the neurobehavioral and cognitive effects of isolated this compound in animal models were identified in the provided search results. However, related compounds have been explored in this area. For example, oxyresveratrol has demonstrated the ability to improve cognitive impairments and episodic-like memory in LPS-induced mice, a process mediated through the modulation of neuroinflammation and the PI3K-Akt signaling pathway. mdpi.com

Molecular and Cellular Mechanisms of Artonin B Action

Identification of Direct Molecular Targets

Research indicates that the anticancer effects of Artonin B are associated with the mitochondrial pathway and the activation of caspase-3. nih.gov While direct molecular targets such as specific enzymes, receptors, or transcription factors that this compound directly binds to are not explicitly detailed in the available literature, its actions lead to significant modulations of key apoptotic proteins. These modulations include the downregulation of Bcl-2 expression and the upregulation of Bax and Bak expression. nih.gov

Interactions with Intracellular Signaling Cascades

This compound's anticancer effects are linked to its influence on the mitochondrial pathway. nih.gov This involves a change in mitochondrial membrane potential and the release of cytochrome c, which are critical events in the intrinsic apoptotic signaling cascade. nih.gov Specific interactions of this compound with other intracellular signaling cascades such as MAPK, PI3K/Akt, NF-κB, or STAT-3 pathways have not been detailed in the provided research for this compound.

Modulation of Gene Expression and Protein Synthesis

This compound modulates the expression of genes involved in apoptosis. Specifically, studies have shown that this compound leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic proteins Bax and Bak. nih.gov This alteration in gene expression contributes to the induction of cell death in malignant cells. nih.gov Further detailed research findings on broader impacts on protein synthesis beyond these specific apoptotic regulators are not extensively documented in the available literature for this compound.

Table 1: Modulation of Apoptotic Protein Expression by this compound in CCRF-CEM Cells

| Protein | Modulation by this compound | Reference |

| Bcl-2 | Downregulation | nih.gov |

| Bax | Upregulation | nih.gov |

| Bak | Upregulation | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest in Malignant Cells

This compound potently induces cell death in human CCRF-CEM leukemia cells in a dose- and time-dependent manner, while showing less toxicity towards normal epithelial cells (HaCa cells). nih.gov The mode of cell death induced by this compound is characterized as apoptosis, evidenced by typical apoptotic morphological changes observed through Hoechst 33258 staining. nih.gov

The apoptotic process initiated by this compound involves several key events:

Mitochondrial Pathway Activation : this compound induces changes in mitochondrial membrane potential and promotes the release of cytochrome c. nih.gov

Caspase Activation : It leads to the activation of caspase-3, a crucial effector caspase in the apoptotic cascade. nih.gov

Cell Cycle Arrest : this compound induces the formation of hypoploid cells and increases the sub-G1 cell population, indicating cell cycle arrest and subsequent apoptosis. nih.gov

Autophagy Regulation and Lysosomal Pathway Modulation

Specific research findings detailing the regulation of autophagy or modulation of lysosomal pathways by this compound were not found in the provided search results.

Epigenetic Modulations by this compound

Information regarding epigenetic modulations by this compound, such as effects on DNA methylation, histone modifications, or chromatin remodeling, was not identified in the provided search results.

Structure Activity Relationship Sar Studies and Rational Design of Artonin B Analogues

Identification of Key Pharmacophores within Artonin B Structure

This compound is classified as a pyranoxanthone foodb.ca. Its core structure features a xanthone (B1684191) nucleus, which is a tricyclic system consisting of two benzene (B151609) rings fused to a pyran ring, conjugated with a ketone group foodb.cafoodb.ca. The presence of multiple hydroxyl groups and prenyl (isoprenyl) side chains is a defining characteristic of this compound and many other bioactive prenylated flavonoids foodb.caresearchgate.net.

While specific, detailed pharmacophore mapping studies solely on this compound are not extensively detailed in general literature, the general principles derived from related prenylated flavonoids suggest that these features are crucial for activity. The hydroxyl groups are often involved in hydrogen bonding interactions with biological targets, contributing to binding affinity and specificity. The prenyl groups, being lipophilic, can enhance membrane permeability, influence interactions with hydrophobic pockets of target proteins, and contribute to diverse biological effects such as anti-cancer, anti-inflammatory, and antimicrobial activities observed in other prenylated flavonoids researchgate.net. The specific positions and number of these groups on the xanthone scaffold are likely critical determinants of this compound's observed bioactivities, including its cytotoxic effects thegoodscentscompany.com.

Synthesis and Biological Evaluation of this compound Derivatives

Research into this compound often involves the isolation and characterization of its natural analogues, which are structurally related compounds found in the same plant sources. These natural analogues provide valuable insights into SAR by presenting subtle variations in the core structure, hydroxylation patterns, and prenylation sites. For instance, other artonins like Artonin A, Artonin E, and Artonin F, also isolated from Artocarpus species, share the pyranoxanthone or prenylated flavonoid scaffold but differ in their specific substitutions foodb.caresearchgate.netlipidmaps.orgfoodb.cafoodb.canih.gov.

This compound itself has been noted for its cytotoxic and apoptotic effects on human acute lymphoblastic leukemia cells thegoodscentscompany.com. Similarly, Artonin E, a related prenylated flavonoid, has demonstrated marked antiplasmodial activity against the chloroquine-resistant strain of P. falciparum 3D7 in vitro, with an IC50 value of 0.2 µg/mL researchgate.net. These findings highlight the potential of the artonin scaffold for various therapeutic applications.

While detailed reports on the de novo synthesis and comparative biological evaluation of designed this compound derivatives are not widely available in general searches, the study of natural analogues provides a foundation for understanding how structural modifications impact activity. For example, variations in the prenyl chain's position or the degree of hydroxylation among natural artonins (e.g., Artonin A, B, E, F, J, K, L, M, N, Q, S, U) can lead to different biological profiles, guiding future rational design efforts foodb.cathegoodscentscompany.comresearchgate.netlipidmaps.orgfoodb.canih.govnih.govthegoodscentscompany.comfoodb.canih.govuni.lunih.govnih.govnih.govuni.luuni.luuni.luuni.luuni.luuni.luuni.luscribd.comhmdb.cauni.lumetabolomicsworkbench.orgmetabolomicsworkbench.orgtjnpr.org.

An example of biological activity observed for a related Artonin is shown below:

| Compound | Source | Activity | IC50 Value (µg/mL) | Reference |

| Artonin E | A. rigida | Antiplasmodial against P. falciparum 3D7 | 0.2 | researchgate.net |

Computational Approaches in this compound Drug Design (e.g., molecular docking, QSAR)

Computational chemistry plays an increasingly vital role in drug discovery, offering efficient methods for screening potential drug candidates and understanding ligand-receptor interactions. For this compound and its analogues, approaches such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling can be highly beneficial.

Molecular docking simulations predict the preferred orientation of a ligand (like this compound) within the binding site of a target protein, providing insights into the molecular interactions (e.g., hydrogen bonding, hydrophobic interactions) that govern binding affinity. While direct molecular docking studies specifically on this compound were not detailed in the search results, similar studies have been performed on other prenylated flavonoids from Artocarpus altilis. For instance, molecular docking and molecular dynamics simulations have been used to screen prenylated flavonoids like artocarpin (B207796) and artoindonesianin V for their potential inhibitory activities against SARS-CoV family receptors researchgate.net. These studies identified specific prenylated flavonoids as potential inhibitors based on their binding to viral proteins researchgate.net. Such computational methods could be readily applied to this compound to predict its binding to various therapeutic targets, thereby guiding the design of more effective derivatives.

QSAR models, on the other hand, aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing structural descriptors and experimental activity data for this compound and its analogues, QSAR models could predict the activity of new, unsynthesized derivatives, thus streamlining the drug design process. This predictive capability would allow researchers to rationally design analogues with improved potency or selectivity, reducing the need for extensive experimental synthesis and testing.

Analytical Methodologies for Artonin B Quantification in Research Samples

Chromatographic Techniques (e.g., HPLC-UV, LC-MS/MS) for Bioanalysis and Research Sample Purity

Chromatographic techniques are indispensable for the separation, identification, and quantification of Artonin B, particularly in complex biological or research matrices. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, notably UV and mass spectrometry, offers high resolution and sensitivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) HPLC-UV is a widely employed method for the analysis of natural products due to its versatility and ability to quantify UV-active compounds. For compounds like this compound, which belong to the pyranoxanthone class and possess chromophores, UV detection is a viable option foodb.cammv.org. The method involves the separation of this compound from other components in a sample based on their differential interactions with a stationary phase and a mobile phase. Detection typically occurs at specific UV wavelengths where this compound exhibits strong absorption. For instance, in the analysis of similar compounds like soyasaponins, HPLC with UV detection at 205 nm has been successfully developed for quantification nih.goviastate.edu. Similarly, for artemisinin, UV detection at 210-216 nm has been utilized for purity analysis mmv.org.

While HPLC-UV offers good accuracy and limits of quantification for concentrated standard solutions and purity assessment of bulk compounds, its application for quantification in complex extracts may require careful peak identification and good baseline separation due to potential interferences mmv.org.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) LC-MS/MS stands as the "gold standard" for the qualitative and quantitative analysis of small molecules and peptides in biological samples, offering superior selectivity, sensitivity, and reproducibility researchgate.netbioanalysis-zone.comnih.gov. This technique couples the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. In bioanalysis, LC-MS/MS is crucial for quantifying analytes in biological fluids such as plasma, urine, and tissue nih.gov.

The process typically involves:

Sample Preparation: This can range from simple in-matrix protein denaturation and digestion to complex procedures involving affinity capture enrichment, depending on the matrix complexity and analyte concentration nih.gov.

Chromatographic Separation: An LC system separates this compound from matrix interferences.

Mass Spectrometric Detection: The separated compound is then introduced into a mass spectrometer, where it is ionized and fragmented. Multiple Reaction Monitoring (MRM) mode is commonly used in triple quadrupole mass spectrometers for highly specific and sensitive quantification by monitoring specific parent-to-daughter ion transitions bioanalysis-zone.com.

LC-MS/MS methods require rigorous development and validation, considering factors such as the intended use of the assay, the test species, potential interferences, and the availability of reference and internal standard materials nih.govresearchgate.net. The high sensitivity of LC-MS/MS makes it particularly suitable for bioanalytical studies where this compound concentrations might be low in complex biological matrices researchgate.netbioanalysis-zone.com.

Spectroscopic Methods (e.g., NMR, UV-Vis, IR) for Purity and Structural Integrity Assessment

Spectroscopic techniques are fundamental for confirming the structural identity of this compound and assessing its purity and structural integrity, especially after isolation or synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for elucidating the complete chemical structure of organic compounds and verifying their purity. It provides detailed information about the connectivity and environment of atoms within a molecule. For this compound, as a complex natural product, NMR data would be critical for its definitive characterization. Studies on related compounds like Artonin E and Artonin O extensively utilize ¹H and ¹³C NMR to confirm their structures scispace.comthieme-connect.comorientjchem.orgmjcce.org.mkclockss.orgresearchgate.netresearchgate.net. NMR spectra are typically obtained at high magnetic field strengths (e.g., 300 MHz, 500 MHz, or 600 MHz) thieme-connect.comorientjchem.orgmjcce.org.mkresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is used to detect the presence of chromophores within a molecule and can serve as a rapid method for purity assessment and concentration determination. Xanthones and flavonoids, the class to which this compound belongs, exhibit characteristic absorption bands in the UV-Vis region foodb.caorientjchem.org. For example, artonin O, a xanthone (B1684191) derivative, shows characteristic λmax at 202, 254, and 317 nm in methanol (B129727) orientjchem.orgresearchgate.net. The maximum absorbance at 317 nm is characteristic of the cinnamoyl group in the B ring (Band I), while the λmax at 254 nm is characteristic of the benzoyl group in the A ring (Band II) orientjchem.orgresearchgate.net. Deviations from these characteristic spectra can indicate impurities or structural degradation.

Infrared (IR) Spectroscopy IR spectroscopy provides information about the functional groups present in a molecule, which is essential for confirming structural integrity and identifying impurities. By analyzing the absorption of infrared radiation by molecular vibrations, specific functional groups can be identified. For instance, IR spectra of Artonin O and Artonin E have shown characteristic broad bands for hydroxyl groups (e.g., 3343 cm⁻¹) and distinct bands for C-H aliphatic (e.g., 2918 cm⁻¹) and carbonyl groups conjugated with C=C bonds (e.g., 1644 cm⁻¹) scispace.comorientjchem.orgmjcce.org.mkresearchgate.netresearchgate.net. These spectral fingerprints are invaluable for verifying the identity and purity of this compound.

Development of High-Throughput Screening Assays for this compound Detection in Complex Matrices

High-throughput screening (HTS) is a powerful drug discovery process that enables the rapid, automated testing of large numbers of chemical or biological compounds against a specific biological target or for a particular activity bmglabtech.comnih.govnih.govwikipedia.orgresearchgate.net. While specific HTS assays for this compound are not detailed in the provided search results, the principles of HTS can be applied to develop assays for its detection or to screen for its biological effects in complex matrices.

The development of HTS assays for this compound would involve several key steps:

Miniaturization: Assays are designed to be performed in small volumes, typically in multi-well microtiter plates (e.g., 96, 384, 1536, or 3456 wells), to conserve reagents and samples bmglabtech.comwikipedia.org.

Automation and Robotics: Robotic systems are employed for sample and reagent addition, mixing, incubation, and detection, significantly accelerating the screening process bmglabtech.comwikipedia.orgresearchgate.net.

Assay Readout: The choice of detection mode is crucial. For this compound, given its UV-active nature and potential for fluorescence (as a xanthone), optical readouts such as fluorescence intensity, fluorescence polarization, or UV absorbance could be considered nih.govnih.gov.

Sample and Compound Library Preparation: This involves preparing this compound standards and potentially libraries of extracts or fractions containing this compound from natural sources bmglabtech.com.

Data Acquisition and Handling: Automated systems collect and process the vast amounts of data generated, followed by sophisticated data analysis for quality control and "hit" identification bmglabtech.comwikipedia.org.

HTS assays are particularly valuable for identifying "leads" in drug discovery and for rapidly excluding compounds with little or no effect bmglabtech.com. For this compound, HTS could be developed to detect its presence in various plant extracts, quantify its levels, or screen for specific biological activities in cellular or biochemical systems, thereby accelerating research into its properties.

Synthetic and Semi Synthetic Strategies for Artonin B Production

Total Synthesis Approaches for Artonin B and Related Scaffolds

As of now, a complete total synthesis of this compound has not been reported in the scientific literature. However, the synthesis of the core pyranoxanthone scaffold and related prenylated xanthones has been an area of active research. These synthetic strategies provide a foundation for potential future total syntheses of this compound.

The general approach to constructing pyranoxanthone scaffolds often involves the synthesis of a central xanthone (B1684191) core, followed by the introduction of prenyl groups and the formation of the pyran ring. nih.govsdu.dk Key reactions in the synthesis of the xanthone nucleus include the Ullmann ether synthesis to form a diaryl ether intermediate, which is then cyclized. researchgate.net

The introduction of prenyl groups onto the xanthone scaffold is a critical step. One common method is C-prenylation, where a prenyl group is attached directly to a carbon atom of the aromatic ring. For example, 1,3-dihydroxyxanthone has been successfully prenylated at the C-2 position using prenyl bromide in the presence of a base like potassium hydroxide. unram.ac.id Microwave-assisted synthesis has also been employed for the prenylation of xanthones, offering advantages such as improved yields, reduced reaction times, and higher selectivity compared to conventional heating methods. researchgate.net

The construction of the pyran ring fused to the xanthone core can be achieved through various cyclization strategies. One such method involves the O-propargylation of a hydroxyxanthone, followed by cyclization to form the pyran ring. researchgate.net These general strategies, while not yet applied to the total synthesis of this compound, demonstrate the chemical feasibility of accessing its complex structure.

Semi-Synthetic Derivatization from Natural Precursors

Semi-synthesis, which involves the chemical modification of readily available natural products, offers a more direct route to this compound and its derivatives. The genus Artocarpus is a rich source of structurally related xanthones and flavonoids that can serve as precursors for semi-synthesis. nih.govacs.orgnih.govresearchgate.net

Compounds such as artobiloxanthone, which share the pyranoxanthone core with this compound, have been isolated from species like Artocarpus altilis. acs.org These naturally abundant compounds could potentially be converted to this compound through a series of chemical modifications. For instance, if a precursor lacks a specific prenyl group present in this compound, it could be introduced using established prenylation methodologies. unram.ac.id Similarly, other functional groups on the precursor molecule could be modified through reactions like hydroxylation, methylation, or demethylation to match the structure of this compound.

The primary advantage of a semi-synthetic approach is that it bypasses the need to construct the complex core scaffold from simple starting materials, thereby significantly shortening the synthetic route. This strategy is particularly valuable for generating a library of this compound analogues for biological screening by applying various derivatization reactions to a common natural precursor.

Enzymatic and Biocatalytic Transformations of this compound and its Analogues

Enzymatic and biocatalytic methods are emerging as powerful tools for the synthesis and modification of complex natural products like this compound. scilit.com These approaches offer high selectivity and operate under mild reaction conditions, often avoiding the need for protecting groups and reducing the generation of hazardous waste.

A key enzymatic transformation in the biosynthesis of this compound and related compounds is prenylation, catalyzed by prenyltransferase enzymes. scilit.com These enzymes transfer a prenyl group from a donor molecule, such as dimethylallyl diphosphate (B83284) (DMAPP), to a specific position on the xanthone scaffold. nih.gov For example, the prenyltransferase XptB from Aspergillus nidulans has been shown to catalyze the regiospecific O-prenylation of xanthones. nih.gov Such enzymes could potentially be used in a biocatalytic process to introduce prenyl groups onto a synthetic or naturally derived xanthone precursor.

Furthermore, enzymes can be used for other specific modifications. For instance, lipases have been utilized for the selective esterification of primary alcohol groups in lignin (B12514952) model compounds, demonstrating the potential for enzymatic modification of specific functional groups on a complex scaffold. beilstein-journals.org In the context of this compound, enzymes could be employed to selectively modify hydroxyl groups or other functionalities on the molecule or its precursors.

The advancements in genomics and proteomics are facilitating the discovery and engineering of new enzymes with desired catalytic activities. scilit.com This opens up the possibility of developing bespoke biocatalysts for the efficient and sustainable production of this compound and its analogues.

Challenges and Perspectives in Artonin B Research

Bioavailability Enhancement Strategies for Preclinical Studies

To circumvent these limitations in preclinical studies, various strategies are being actively investigated to enhance the bioavailability of natural compounds:

Formulation Strategies:

Particle Size Reduction: Techniques such as micronization and nanosizing, including the development of nanosuspensions, can significantly improve dissolution rates and enhance solubility, particularly for poorly water-soluble drugs. Nanosuspensions offer advantages such as increased drug solubility and bioavailability, higher drug loading capacity, suitability for hydrophobic compounds, and improved physical and chemical stability thegoodscentscompany.com.

Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can dramatically increase its apparent solubility and dissolution rates thegoodscentscompany.comfishersci.fi.

Cyclodextrin Complexes: The formation of complexes with cyclodextrins can enhance the solubility of hydrophobic drugs thegoodscentscompany.com.

Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS), microemulsions, liposomes, and solid lipid nanoparticles (SLNs) are highly effective in improving the oral bioavailability of lipophilic drugs. These formulations not only enhance solubility but can also facilitate lymphatic uptake, thereby bypassing first-pass metabolism wikipedia.orgnih.govfishersci.firesearchgate.net. For instance, lipid formulations utilizing triglycerides, phospholipids, or surfactants have been shown to significantly enhance oral absorption researchgate.net.

Prodrug Approaches: Designing prodrugs that are poor substrates for efflux transporters but are subsequently converted to their active form after absorption can effectively bypass biological barriers and improve systemic exposure fishersci.firesearchgate.net.

Biological Techniques:

Natural Bioenhancers: Co-administration with natural bioenhancers, such as piperine (B192125) or quercetin, can augment oral bioavailability by inhibiting metabolic enzymes and efflux pumps researchgate.net. Piperine, for example, has been extensively studied for its ability to increase the plasma concentrations of various drugs, including curcumin, by inhibiting metabolic enzymes and efflux pumps researchgate.net.

Efflux Inhibitors: The strategic use of efflux inhibitors can modulate drug absorption and cellular uptake, leading to improved bioavailability researchgate.net.

Advanced Technologies:

Nanotechnology: Nanoparticulate drug delivery methods have demonstrated the potential to enhance antitumor activity while minimizing systemic toxicity. Smaller particles are known to exhibit more effective interfacial interactions with cell membranes, thereby boosting the efficiency of oral drug delivery systems wikipedia.org.

Computational Modeling: The burgeoning fields of artificial intelligence and machine learning are increasingly being employed to predict and optimize drug-like properties, including bioavailability, accelerating the drug development process fishersci.fi.

These multifaceted strategies are crucial for ensuring that Artonin B reaches its target sites at therapeutically relevant concentrations, enabling more accurate and reliable preclinical evaluation of its diverse biological activities.

Addressing Selectivity and Specificity of this compound's Biological Actions

Natural products frequently exhibit pleiotropic effects, meaning they interact with multiple biological targets. While this can contribute to broad therapeutic benefits, it also poses challenges regarding selectivity and potential off-target effects. For this compound, a thorough understanding and enhancement of its selectivity and specificity are paramount for its development as a precise therapeutic agent.

Mechanisms of Action and Target Identification: this compound, like other prenylated flavonoids derived from Artocarpus species, is known to modulate various cellular pathways. For instance, Artonin E, a related compound, has been shown to inhibit cell growth, modulate kinase activity, induce apoptosis, and suppress tumor invasion, often by targeting signaling pathways such as Akt/mTOR/STAT-3 fishersci.nlthegoodscentscompany.com. Similarly, Artonin F, another analogue, has been found to induce the ubiquitin-proteasomal degradation of c-Met and diminish Akt-mTOR signaling thegoodscentscompany.com. Identifying the primary molecular targets of this compound and elucidating the precise mechanisms through which it exerts its effects are fundamental. This necessitates rigorous biochemical assays, target binding studies, and comprehensive pathway analysis.

Minimizing Off-Target Effects: Non-specific interactions can lead to unintended side effects or reduce the compound's efficacy for a particular indication. Strategies to enhance selectivity include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical structure of this compound can help in identifying specific moieties responsible for desired activities and optimizing them to enhance binding to intended targets while concurrently reducing affinity for off-targets.

Prodrug Design: Designing prodrugs that are selectively activated only at the target site (e.g., within specific diseased cells or tissues) can significantly improve specificity.

Targeted Delivery Systems: Encapsulation of this compound within advanced drug delivery systems (e.g., nanoparticles, liposomes) that can be functionalized with specific targeting ligands (e.g., antibodies, peptides) allows for preferential accumulation at disease sites. This approach increases local drug concentration, thereby reducing systemic exposure and mitigating off-target effects fishersci.fi. For example, nanotechnology is being actively explored to deliver cancer therapies with minimal damage to healthy cells wikipedia.org.

Computational Approaches: In silico methods, such as molecular docking and molecular dynamics simulations, can accurately predict binding affinities and interactions with a wide range of proteins, facilitating the rational design of more selective compounds americanelements.com. This computational approach helps in prioritizing compounds with higher specificity for desired biological targets. For instance, in silico studies have identified Artocarpus altilis-derived compounds like Artonin M, Cycloaltilisin 7, and Broussoflavonol F as potential c-Myc inhibitors with promising binding affinities americanelements.com.

By systematically addressing selectivity and specificity, researchers can refine this compound's therapeutic profile, paving the way for its development as a more potent and safer drug candidate.

Integration of Omics Technologies in this compound Research (e.g., transcriptomics, proteomics)

Omics technologies offer a comprehensive, high-throughput approach for analyzing biological molecules on a large scale, providing profound insights into the structure, function, and dynamics of biological systems nih.govwikipedia.org. Integrating these advanced technologies into this compound research can significantly accelerate the understanding of its intricate mechanisms of action, facilitate the identification of novel biomarkers, and uncover previously unrecognized therapeutic targets.

Transcriptomics: This field involves the large-scale analysis of RNA transcripts produced by the genome at any given time nih.gov.

Gene Expression Profiling: Transcriptomic studies, such as RNA sequencing and microarray analysis, can reveal how treatment with this compound alters global gene expression patterns in cells or tissues. This can pinpoint specific pathways or biological processes modulated by the compound, offering crucial insights into its therapeutic effects (e.g., induction of apoptosis, inhibition of cell proliferation) or potential mechanisms of drug resistance. For example, transcriptomics has been instrumental in studying mutation profiles in tumors and elucidating the biological basis of diseases like cancer wikipedia.org.

Biomarker Discovery: Changes in gene expression profiles can serve as valuable biomarkers for monitoring this compound's efficacy or detecting potential toxicity in preclinical models, thereby aiding in patient stratification and response assessment.

Proteomics: This discipline focuses on the large-scale study of proteins, encompassing their abundance, post-translational modifications, and complex interactions nih.gov.

Protein Expression and Post-Translational Modifications: Proteomic analysis, typically employing techniques such as mass spectrometry and protein microarrays, can identify alterations in protein levels and post-translational modifications (PTMs) in response to this compound treatment. Given that proteins are the primary functional molecules in cells, this provides a more direct understanding of the compound's impact on cellular machinery. For instance, proteomics can reveal how this compound affects key signaling proteins implicated in cancer progression or microbial resistance.

Protein-Protein Interactions: Investigating protein-protein interactions can elucidate how this compound disrupts or modulates cellular networks, offering deeper insights into its mechanism of action and potential off-target effects.

Target Engagement: Proteomics can be employed to confirm the direct binding of this compound to its target proteins, providing crucial evidence for its proposed mechanism of action.

Other Omics Technologies:

Metabolomics: The comprehensive analysis of metabolites within biological samples can reveal the metabolic pathways affected by this compound, offering a functional readout of its activity and potential metabolic shifts induced by treatment nih.gov.

Lipidomics: This specialized field explores the pathways and networks of cellular lipids, which can be particularly relevant for compounds affecting membrane integrity, lipid signaling, or cellular metabolism nih.gov.

Spatial Omics: Technologies such as spatial transcriptomics and spatial proteomics enable the mapping of gene and protein expression data to specific locations within tissues. This provides invaluable insights into the spatial organization and interactions of molecules, which is especially useful for understanding drug distribution and localized therapeutic effects nih.gov.

Single-Cell Omics: Techniques like single-cell RNA sequencing (scRNA-seq) and single-cell proteomics can measure gene and protein expression at the individual cell level. This capability allows for the identification of rare cell populations or the elucidation of heterogeneous responses to this compound treatment within a complex biological system nih.gov.

The synergistic integration of these diverse omics datasets through sophisticated systems biology approaches can provide a holistic view of this compound's effects, ranging from genomic alterations to metabolic changes, ultimately leading to a more comprehensive understanding of its therapeutic potential and associated challenges nih.govthegoodscentscompany.com.

Ethical Considerations in Natural Product Research and Animal Models

Ethical considerations are of paramount importance in all scientific research, particularly in the realm of natural product research involving animal models. The use of animals in research is a complex and sensitive issue that necessitates careful ethical evaluation, striking a balance between the potential for significant human benefit and the welfare of the animals involved wikipedia.orgfoodb.ca.

The 3Rs Principle: A foundational principle guiding ethical animal research is the "3Rs":

Replacement: Researchers are ethically obligated to strive for the replacement of in vivo animal experiments with alternative methods whenever scientifically feasible. This includes utilizing in vitro cell cultures, advanced computer models (in silico simulations), or human volunteer studies where appropriate thegoodscentscompany.com. For instance, computational methods are increasingly employed to predict pharmacokinetic properties and drug-likeness, potentially reducing the need for extensive animal testing americanelements.comnih.gov.

Reduction: If the use of animals is unavoidable, the number of animals employed in experiments should be minimized without compromising the statistical validity and scientific rigor of the results. This can be achieved through optimized experimental design, advanced statistical analysis, and the sharing of data among researchers to prevent unnecessary duplication of studies thegoodscentscompany.com.

Refinement: Experimental procedures and animal care practices must be continually refined to minimize any potential pain, suffering, or distress experienced by the animals. This encompasses using less invasive techniques, providing superior medical care, and improving living conditions thegoodscentscompany.com. Institutional Animal Care and Use Committees (IACUCs) or equivalent ethical review bodies play a pivotal role in ensuring strict adherence to these standards and meticulously reviewing research protocols for proper justification of animal use foodb.cafishersci.ca.

Justification and Translational Relevance: The ethical acceptability of animal studies is contingent upon maintaining high standards of experimental design and performance, ensuring that the research is scientifically valuable and that the results are genuinely translatable to human conditions wikipedia.org. While animal models are acknowledged as crucial for understanding diseases and developing treatments due to their biological similarities with humans, concerns persist regarding the direct translatability of findings from animal models to humans, primarily due to inherent genetic and biological differences between species wikipedia.orgfoodb.cafishersci.ca. Consequently, researchers must provide clear and compelling justification for the necessity of animal models in this compound research, demonstrating that the requisite information cannot be obtained through alternative means and that the potential human benefit demonstrably outweighs the ethical cost to the animals.

Transparency and Accountability: Researchers are expected to maintain complete transparency in reporting animal studies, including detailed information about animal welfare protocols, experimental procedures, and the obtained results. This transparency fosters accountability and allows for rigorous critical evaluation by both the scientific community and the broader public. Adherence to ethical guidelines and regulations, such as those reinforced by legislative frameworks like Brazil's Law 11794, aims to provide a robust regulatory framework for ethical animal experimentation tcichemicals.com.

By diligently adhering to these ethical considerations, this compound research involving animal models can be conducted responsibly, underpinned by a strong commitment to animal welfare and the generation of scientifically robust and translatable data.

Compound Names and PubChem CIDs

Q & A

Q. What experimental methodologies are recommended to determine the half-maximal inhibitory concentration (IC50) of Artonin B in cancer cell lines?

- Methodological Answer : IC50 determination typically involves dose-response assays using a concentration gradient (e.g., 1–100 μM) across multiple time points (24–72 hours). Cell viability is quantified via assays like Alamar Blue or MTT, followed by nonlinear regression analysis (e.g., GraphPad Prism) to calculate IC50 values . For example, Artonin E exhibited IC50 values of 9.8–14.3 μM in MDA-MB-231 cells at 24–72 hours, demonstrating time- and concentration-dependent efficacy . Ensure replicates (n ≥ 3) and include controls (untreated cells, DMSO vehicle).

Q. How can researchers confirm apoptosis induction by this compound in vitro?

- Methodological Answer : Apoptosis is validated through complementary assays:

- Morphological analysis : Acridine orange/propidium iodide (AO/PI) staining to identify chromatin condensation and membrane blebbing .

- Flow cytometry : Annexin V-FITC/PI staining to quantify early/late apoptotic populations .

- Biochemical markers : Western blotting for cleaved caspases (e.g., caspase-3/7/8/9) and pro-apoptotic proteins (e.g., Bax, TRAIL), alongside suppression of anti-apoptotic proteins (e.g., Bcl-2, livin) . For Artonin E, caspase-8/9 activation and livin downregulation were critical markers .

Advanced Research Questions

Q. How does this compound modulate reactive oxygen species (ROS) production, and what experimental controls are essential to validate ROS-mediated apoptosis?

- Methodological Answer : ROS levels are quantified via fluorescent probes (e.g., DCFH-DA) and flow cytometry. Artonin E increased ROS production by 2–3 fold in MDA-MB-231 cells at 10–30 μM, correlating with mitochondrial membrane depolarization . Critical controls:

- ROS scavengers : Co-treatment with N-acetylcysteine (NAC) to confirm ROS dependency.

- Mitochondrial markers : JC-1 staining to measure membrane potential collapse .

- Gene expression : qPCR/Western blot for ROS-regulating genes (e.g., SOD, catalase).

Q. What strategies resolve discrepancies between proteome array and Western blot data in this compound mechanism studies?

- Methodological Answer : Discrepancies (e.g., Bcl-2 suppression in proteome arrays vs. slight induction in Western blots for Artonin E ) may arise from antibody cross-reactivity or assay sensitivity. Mitigate via:

- Technical replicates : Repeat assays with independent lysates.

- Alternative antibodies : Validate using antibodies from different vendors.

- Functional assays : Confirm findings with siRNA knockdown or pharmacological inhibitors. For example, livin knockdown in Artonin E-treated cells validated its role in apoptosis .

Q. How can researchers assess this compound’s cell cycle arrest mechanisms, and what statistical tools ensure robust data interpretation?

- Methodological Answer : Cell cycle analysis involves PI staining followed by flow cytometry to quantify G1, S, and G2/M populations. Artonin E induced G2/M arrest in MDA-MB-231 cells via p21 upregulation, independent of p53 . Statistical rigor:

- ANOVA with post-hoc tests : Compare treated vs. control groups (e.g., Tukey’s test).

- Dose-response validation : Use multiple concentrations (e.g., 3–30 μM) to confirm dose dependency.

- Kinetic studies : Time-course experiments (e.g., 12–48 hours) to track phase-specific arrest .

Methodological Considerations

Q. What are best practices for isolating and characterizing this compound from natural sources?

- Methodological Answer :

- Extraction : Use methanol or ethanol for polarity-matched extraction from plant material (e.g., Artocarpus spp.).

- Purification : Column chromatography (silica gel, Sephadex LH-20) followed by HPLC .

- Structural validation : NMR (1H/13C), IR, and high-resolution mass spectrometry (HRMS). For Artonin O, IR peaks at 1644 cm⁻¹ (C=O) and 1467 cm⁻¹ (C=C aromatic) confirmed structural integrity .

Q. How should researchers design experiments to evaluate this compound’s synergistic effects with existing chemotherapeutics?

- Methodological Answer :

- Combination index (CI) : Use Chou-Talalay method to classify synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

- Mechanistic overlap : Pair this compound with agents targeting complementary pathways (e.g., TRAIL inducers with Artonin E ).

- In vivo models : Validate synergy in xenograft models with pharmacokinetic compatibility studies.

Data Reproducibility & Reporting

Q. What minimal data must be included in publications to ensure reproducibility of this compound studies?

- Methodological Answer :

- Compound purity : HPLC chromatograms and NMR spectra .

- Experimental details : Cell line authentication, passage numbers, and culture conditions .

- Statistical parameters : Mean ± SD, p-values, and effect sizes. Raw data (e.g., flow cytometry FCS files) should be archived in repositories like Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.